molecular formula C23H16N4O B11028228 N-(1H-indol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(1H-indol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11028228
M. Wt: 364.4 g/mol
InChI Key: JPKMSAOPZULIAO-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that features an indole ring, a pyridine ring, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Indole Ring Formation: The indole ring can be constructed using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Coupling Reactions: The indole and quinoline intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired product.

    Amidation: The final step involves the amidation of the carboxylic acid group on the quinoline ring with an amine group from the indole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper or more readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the quinoline or pyridine rings.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitro compounds.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline or pyridine derivatives.

    Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-indol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways, offering potential treatments for conditions like cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure may contribute to the design of advanced polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity. The pathways involved would depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-3-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide: Similar structure but with the indole ring attached at a different position.

    N-(1H-indol-5-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide: Similar structure but with the pyridine ring attached at a different position.

    N-(1H-indol-5-yl)-2-(pyridin-3-yl)quinoline-3-carboxamide: Similar structure but with the carboxamide group attached at a different position on the quinoline ring.

Uniqueness

N-(1H-indol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. This unique structure may provide distinct advantages in terms of binding affinity, selectivity, and overall efficacy in its applications.

Properties

Molecular Formula

C23H16N4O

Molecular Weight

364.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H16N4O/c28-23(26-17-7-8-20-15(12-17)9-11-25-20)19-13-22(16-4-3-10-24-14-16)27-21-6-2-1-5-18(19)21/h1-14,25H,(H,26,28)

InChI Key

JPKMSAOPZULIAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC5=C(C=C4)NC=C5

Origin of Product

United States

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